molecular formula C23H17ClO4 B5020729 ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B5020729
M. Wt: 392.8 g/mol
InChI Key: XVANACIEHXJMSE-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a carboxylate ester, a hydroxyl group, and substituted phenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the carboxylate ester and the hydroxyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate ester may produce an alcohol.

Scientific Research Applications

Ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate can be compared to other benzofuran derivatives, such as:

  • Ethyl 7-(4-bromophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 7-(4-methylphenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 7-(4-nitrophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical and biological properties, making each compound unique in its own right.

Properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO4/c1-2-27-23(26)20-19-13-17(25)12-18(14-8-10-16(24)11-9-14)22(19)28-21(20)15-6-4-3-5-7-15/h3-13,25H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVANACIEHXJMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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